5-Chloro-1-methylpyrazin-2(1H)-one
CAS No.:
Cat. No.: VC13605481
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5ClN2O |
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Molecular Weight | 144.56 g/mol |
IUPAC Name | 5-chloro-1-methylpyrazin-2-one |
Standard InChI | InChI=1S/C5H5ClN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 |
Standard InChI Key | UEKUMPVGURYZMQ-UHFFFAOYSA-N |
SMILES | CN1C=C(N=CC1=O)Cl |
Canonical SMILES | CN1C=C(N=CC1=O)Cl |
Introduction
Chemical Identity and Structural Characterization
5-Chloro-1-methylpyridin-2(1H)-one belongs to the class of dihydropyridinones, characterized by a six-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol . The compound’s IUPAC name, 5-chloro-1-methylpyridin-2(1H)-one, reflects the positions of its substituents: a chlorine atom at position 5 and a methyl group at position 1 on the pyridinone ring.
Table 1: Key Physicochemical Properties
The compound’s planar structure allows for π-π stacking interactions, while the electron-withdrawing chlorine atom enhances its reactivity in substitution reactions . X-ray crystallography data for related compounds, such as 5-chloro-6-methylpyridin-2(1H)-one (CAS 23318261), reveals bond lengths of 1.38 Å for the C=O group and 1.73 Å for the C-Cl bond, consistent with typical pyridinone derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-chloro-1-methylpyridin-2(1H)-one typically involves halogenation and alkylation steps. A representative protocol involves:
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Starting Material: 1-Methylpyridin-2(1H)-one.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, yielding 5-chloro-1-methylpyridin-2(1H)-one with 70–75% efficiency .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve yield and safety. Key parameters include:
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Temperature Control: Maintained at 85°C ± 2°C to minimize side products.
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Post-Reaction Processing: Quenching with ice-water followed by extraction with dichloromethane .
A related bromination method for 6-chloro-1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in DMF achieves 55% yield for the dibrominated product, demonstrating the feasibility of halogen exchange reactions in this scaffold .
Reactivity and Functionalization
The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. Experimental data for analogous compounds show:
Substitution Reactions
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Hydroxylation: Reaction with NaOH (2M) at 60°C replaces chlorine with a hydroxyl group, forming 5-hydroxy-1-methylpyridin-2(1H)-one .
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Amination: Treatment with ammonia under pressure yields 5-amino derivatives, precursors to bioactive molecules .
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the pyridinone ring to N-oxide derivatives, altering electronic properties.
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Reduction: Sodium borohydride selectively reduces the ketone group, though this is less common due to ring stability concerns .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
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5-Chloro vs. 6-Chloro Derivatives: The 5-chloro isomer exhibits higher thermal stability (Tₐ = 215°C vs. 198°C for 6-chloro) .
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Methyl Group Impact: 1-Methyl substitution increases lipid solubility (LogP +0.3) compared to unmethylated analogs, enhancing membrane permeability .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyridinone derivatives.
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Polymer Applications: Exploring use as monomers in thermally stable polyamides.
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve pharmacokinetics.
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